Cas no 1016839-89-6 (N-Hydroxy-6-(2,2,2-trifluoroethoxy)-nicotinamidine)
N-Hydroxy-6-(2,2,2-trifluoroethoxy)-nicotinamidine Chemical and Physical Properties
Names and Identifiers
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- N-Hydroxy-6-(2,2,2-trifluoroethoxy)-nicotinamidine
- N-Hydroxy-6-(2,2,2-trifluoro-ethoxy)-nicotinamidine
- N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide
- N'-hydroxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboximidamide
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- MDL: MFCD00662767
- Inchi: 1S/C8H8F3N3O2/c9-8(10,11)4-16-6-2-1-5(3-13-6)7(12)14-15/h1-3,15H,4H2,(H2,12,14)
- InChI Key: SKVJWROXEQYVMB-UHFFFAOYSA-N
- SMILES: FC(COC1C=CC(/C(=N/O)/N)=CN=1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 257
- XLogP3: 1.4
- Topological Polar Surface Area: 80.7
N-Hydroxy-6-(2,2,2-trifluoroethoxy)-nicotinamidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N183765-250mg |
N-Hydroxy-6-(2,2,2-trifluoroethoxy)-nicotinamidine |
1016839-89-6 | 250mg |
$ 685.00 | 2022-06-03 | ||
| TRC | N183765-500mg |
N-Hydroxy-6-(2,2,2-trifluoroethoxy)-nicotinamidine |
1016839-89-6 | 500mg |
$ 1145.00 | 2022-06-03 | ||
| abcr | AB475410-1 g |
N-Hydroxy-6-(2,2,2-trifluoro-ethoxy)-nicotinamidine |
1016839-89-6 | 1g |
€464.10 | 2022-06-10 | ||
| abcr | AB475410-1g |
N-Hydroxy-6-(2,2,2-trifluoro-ethoxy)-nicotinamidine; . |
1016839-89-6 | 1g |
€551.00 | 2025-04-22 | ||
| abcr | AB475410-5g |
N-Hydroxy-6-(2,2,2-trifluoro-ethoxy)-nicotinamidine; . |
1016839-89-6 | 5g |
€1547.10 | 2025-04-22 |
N-Hydroxy-6-(2,2,2-trifluoroethoxy)-nicotinamidine Suppliers
N-Hydroxy-6-(2,2,2-trifluoroethoxy)-nicotinamidine Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on N-Hydroxy-6-(2,2,2-trifluoroethoxy)-nicotinamidine
Professional Introduction to N-Hydroxy-6-(2,2,2-trifluoroethoxy)-nicotinamidine (CAS No. 1016839-89-6)
N-Hydroxy-6-(2,2,2-trifluoroethoxy)-nicotinamidine is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1016839-89-6, represents a unique derivative of nicotinamide, featuring a hydroxyl group and a trifluoroethoxy substituent. The structural configuration of this molecule not only imparts distinct chemical properties but also opens up a myriad of possibilities for its application in medicinal chemistry.
The presence of the N-hydroxy group in the molecular structure suggests potential reactivity that could be exploited in the synthesis of more complex molecules. This feature is particularly intriguing for researchers working on prodrug development, where such functional groups often serve as sites for further chemical modification. Additionally, the trifluoroethoxy moiety introduces fluorine atoms, which are known to enhance metabolic stability and binding affinity in many pharmacological agents. This combination of features makes N-Hydroxy-6-(2,2,2-trifluoroethoxy)-nicotinamidine a promising candidate for further exploration.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced bioavailability and improved pharmacokinetic profiles. The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, leading to increased lipophilicity and better cell membrane penetration. These characteristics are particularly valuable in the design of drugs that require targeted delivery to specific tissues or organs. The research on fluorinated nicotinamide derivatives has shown particular promise in the treatment of neurological disorders, where blood-brain barrier penetration is often a significant challenge.
Moreover, the hydroxyl group in N-Hydroxy-6-(2,2,2-trifluoroethoxy)-nicotinamidine provides a site for conjugation with other bioactive molecules. This property is leveraged in the development of drug conjugates, where the hydroxyl group can serve as a linker to attach targeting ligands or therapeutic agents. Such conjugates have shown great potential in targeted therapy, allowing for precise delivery of drugs to diseased cells while minimizing side effects on healthy tissues.
The compound's potential applications extend beyond pharmaceuticals into the realm of agrochemicals and material science. The unique combination of functional groups makes it a versatile building block for synthesizing more complex molecules with tailored properties. For instance, researchers have explored its use in the development of novel pesticides and herbicides, where its structural features contribute to improved efficacy and environmental safety.
Recent studies have also highlighted the role of N-Hydroxy-6-(2,2,2-trifluoroethoxy)-nicotinamidine in modulating enzyme activity. The trifluoroethoxy group can interact with specific residues in enzyme active sites, leading to altered catalytic properties. This has implications for the development of enzyme inhibitors, which are crucial in treating a wide range of diseases by disrupting harmful enzymatic pathways. The compound's ability to modulate enzyme activity has been particularly studied in the context of metabolic disorders and inflammation.
The synthesis of N-Hydroxy-6-(2,2,2-trifluoroethoxy)-nicotinamidine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the trifluoroethoxy group efficiently. These synthetic strategies not only ensure high yield but also minimize unwanted byproducts, making the process more sustainable and scalable for industrial applications.
In conclusion, N-Hydroxy-6-(2,2,2-trifluoroethoxy)-nicotinamidine is a multifaceted compound with significant potential across multiple domains of chemistry and medicine. Its unique structural features offer opportunities for innovation in drug design, material science, and beyond. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in scientific advancements.
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